2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide
Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an ethyl group at the 7-position and a methoxybenzyl group at the nitrogen atom, along with an oxoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 7-Position: The ethyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the indole core via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as oxalyl chloride, to form the oxoacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine or alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide: Lacks the ethyl group at the 7-position.
2-(7-ethyl-1H-indol-3-yl)-N-benzyl-2-oxoacetamide: Lacks the methoxy group on the benzyl moiety.
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoethanamide: Variation in the acyl moiety.
Uniqueness
The presence of both the ethyl group at the 7-position and the methoxybenzyl group at the nitrogen atom, along with the oxoacetamide moiety, makes 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-14-5-4-6-16-17(12-21-18(14)16)19(23)20(24)22-11-13-7-9-15(25-2)10-8-13/h4-10,12,21H,3,11H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWACIIXDAWRLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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